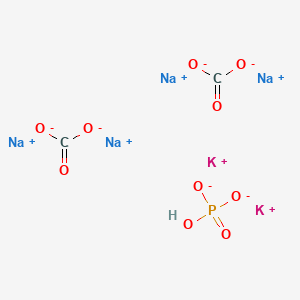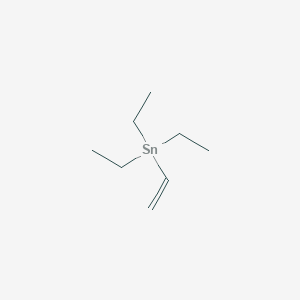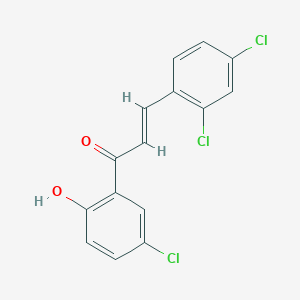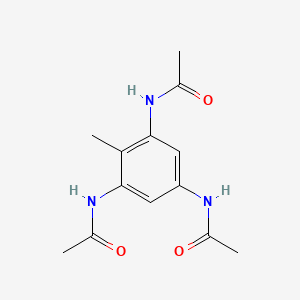
2,4,6-Triacetamidotoluene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4,6-Triacetamidotoluene is an organic compound that belongs to the class of aromatic amides It is derived from toluene, where three acetamido groups are substituted at the 2, 4, and 6 positions of the benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,6-Triacetamidotoluene typically involves the acylation of 2,4,6-triaminotoluene. The process begins with the nitration of toluene to form 2,4,6-trinitrotoluene, which is then reduced to 2,4,6-triaminotoluene. The final step involves the acylation of 2,4,6-triaminotoluene with acetic anhydride under acidic conditions to yield this compound .
Industrial Production Methods
Industrial production of this compound follows a similar route but is optimized for large-scale synthesis. The nitration and reduction steps are carried out in large reactors, and the acylation step is performed using continuous flow techniques to ensure high yield and purity .
Análisis De Reacciones Químicas
Types of Reactions
2,4,6-Triacetamidotoluene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction reactions can convert it back to 2,4,6-triaminotoluene.
Substitution: The acetamido groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and nitric acid.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Substitution reactions often require strong acids or bases as catalysts.
Major Products
Oxidation: Produces nitroso or nitro derivatives.
Reduction: Yields 2,4,6-triaminotoluene.
Substitution: Results in various substituted aromatic compounds.
Aplicaciones Científicas De Investigación
2,4,6-Triacetamidotoluene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with proteins and enzymes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 2,4,6-Triacetamidotoluene involves its interaction with molecular targets such as enzymes and proteins. The acetamido groups can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. This interaction can affect various biochemical pathways, leading to the compound’s observed effects .
Comparación Con Compuestos Similares
Similar Compounds
2,4,6-Trinitrotoluene: A well-known explosive with different functional groups.
2,4,6-Triaminotoluene: A precursor in the synthesis of 2,4,6-Triacetamidotoluene.
2,4,6-Tribromophenol: Another aromatic compound with bromine substituents.
Uniqueness
This compound is unique due to its specific arrangement of acetamido groups, which confer distinct chemical and physical properties. This makes it valuable for specific applications where other similar compounds may not be suitable .
Propiedades
Número CAS |
55470-90-1 |
|---|---|
Fórmula molecular |
C13H17N3O3 |
Peso molecular |
263.29 g/mol |
Nombre IUPAC |
N-(3,5-diacetamido-4-methylphenyl)acetamide |
InChI |
InChI=1S/C13H17N3O3/c1-7-12(15-9(3)18)5-11(14-8(2)17)6-13(7)16-10(4)19/h5-6H,1-4H3,(H,14,17)(H,15,18)(H,16,19) |
Clave InChI |
VFGJMNPXPQRBBN-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=C(C=C1NC(=O)C)NC(=O)C)NC(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


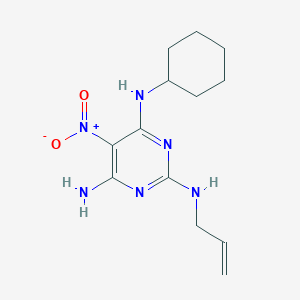

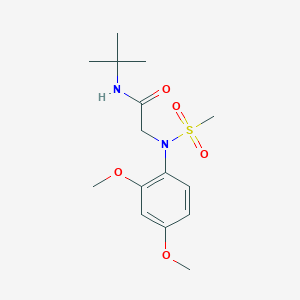
![Silane, trimethyl[(4-methylphenyl)methyl]-](/img/structure/B14156950.png)
![1,5-Dihydropyrrolo[3,2-d]pyrimidine-4-thione](/img/structure/B14156959.png)
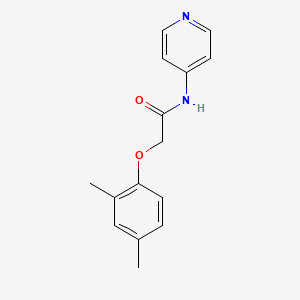

![2-[(2,4,6-Trimethylphenyl)sulfonyl]thiophene](/img/structure/B14156967.png)
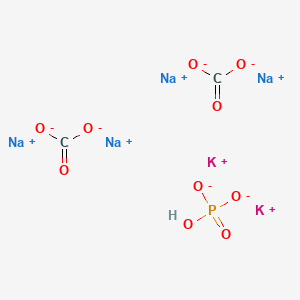
![1H-pyrazolo[3,4-d]pyrimidine-4,6(5H,7H)-dione, 5,7-dimethyl-](/img/structure/B14156981.png)
